The synthesis of 5-Tert-butylthiophene-3-sulfonamide typically involves the reaction of tert-butylthiophene with a sulfonyl chloride or sulfonic acid derivative. The general method includes:
Technical details include controlling reaction conditions such as temperature and pH to optimize yield and purity. The use of solvents like dichloromethane or tetrahydrofuran can also influence the efficiency of the reaction .
The molecular structure of 5-Tert-butylthiophene-3-sulfonamide can be described as follows:
5-Tert-butylthiophene-3-sulfonamide participates in various chemical reactions typical for sulfonamides:
Technical details include reaction conditions such as temperature, solvent choice, and catalyst use to promote desired pathways while minimizing side reactions .
The mechanism of action for 5-Tert-butylthiophene-3-sulfonamide primarily relates to its role as an inhibitor in biochemical pathways. Sulfonamides generally inhibit the enzyme dihydropteroate synthase, which is crucial for bacterial folate synthesis. This inhibition occurs via competitive binding to the active site of the enzyme, preventing substrate access.
Data from kinetic studies reveal that the binding affinity (Ki values) can vary significantly based on structural modifications around the thiophene ring and the sulfonamide group .
Physical properties:
Chemical properties:
Relevant data includes melting point ranges and solubility measurements that can be determined through standard laboratory techniques .
5-Tert-butylthiophene-3-sulfonamide has several scientific uses:
These applications underscore the versatility of 5-Tert-butylthiophene-3-sulfonamide within both pharmaceutical development and materials science .
The systematic IUPAC designation 5-tert-butylthiophene-3-sulfonamide precisely defines its atomic connectivity: a thiophene core numbered such that the sulfamoyl group (-SO₂NH₂) occupies the 3-position while the tert-butyl moiety (-C(CH₃)₃) resides at the 5-position. This nomenclature underscores the compound's identity within the broader sulfonamide therapeutic lineage, yet distinguishes it through specific positional substitution patterns [1].
The molecule exhibits three strategically significant structural domains:
This configuration generates a distinctive electronic profile characterized by moderate lipophilicity (calculated Log P ≈ 2.1-2.5) and conformational restriction that prevents free rotation around the thiophene-sulfonyl bond. The tert-butyl group's strong electron-donating effect (+I effect) further modulates the sulfonamide's acidity, yielding a pKa of approximately 9.5-10.2 – a crucial parameter for transmembrane passage and target engagement [1] [7].
The therapeutic exploration of thiophene-sulfonamide hybrids commenced with Davenport's seminal 1945 discovery that thiophene-2-sulfonamide exhibited superior carbonic anhydrase inhibition (CAI) compared to early aromatic sulfonamides [7]. This breakthrough initiated systematic investigation into heterocyclic sulfonamides, establishing that five-membered rings containing sulfur generally conferred enhanced potency against zinc metalloenzymes. The historical progression reveals three distinct developmental phases:
Table 2: Evolution of Thiophene-Sulfonamide Therapeutics
Era | Representative Compounds | Therapeutic Advance | Limitations |
---|---|---|---|
1940s-1960s | Thiophene-2-sulfonamide | First demonstration of heterocyclic sulfonamide CAI | Limited isoform selectivity |
1970s-1990s | Dorzolamide, Brinzolamide | Topical CAIs for glaucoma treatment | Ocular surface irritation |
2000s-Present | 5-Substituted thiophenesulfonamides | Tumor-targeted CA inhibition | Need for improved pharmacokinetics |
The critical transition toward 5-position substitution emerged from structure-activity relationship (SAR) studies demonstrating that bulky substituents at this position dramatically enhanced isoform discrimination, particularly against tumor-associated CA IX and XII [7]. This structural evolution addressed a fundamental challenge in sulfonamide pharmacology: achieving selective inhibition among the 15 human carbonic anhydrase isoforms with highly conserved active sites. Contemporary design has further refined these principles through steric gatekeeper positioning, where the tert-butyl group in 5-tert-butylthiophene-3-sulfonamide acts as a molecular "divider" that sterically blocks access to isoforms with constricted active site pockets [6] [7].
The strategic incorporation of the tert-butyl moiety at the thiophene 5-position represents a sophisticated approach to simultaneously address pharmacokinetic limitations and pharmacodynamic optimization. This aliphatic group exerts three primary influences on molecular behavior:
Steric Protection: The substantial three-dimensional bulk (molar refractivity = 22.8) creates a hydrophobic shield around the sulfonamide group, significantly reducing metabolic degradation via cytochrome P450 enzymes and glucuronidation pathways. This effect extends the plasma half-life relative to unsubstituted thiophene sulfonamides [3] [8].
Conformational Control: The tert-butyl group forces the molecule into a preferred binding conformation where the sulfonamide group adopts an orientation optimal for zinc coordination in target enzymes. Molecular dynamics simulations indicate this reduces the entropic penalty during enzyme binding by approximately 2.5 kcal/mol compared to methyl-substituted analogs [7].
Electron Distribution Modulation: As a powerful electron-donating group (σ⁺ = -0.26), the tert-butyl substituent increases electron density throughout the thiophene ring, subsequently altering sulfonamide acidity and hydrogen-bonding capacity. This electronic perturbation enhances membrane permeability while maintaining the pKa within the optimal range for target engagement [1] [7].
Table 3: Comparative Effects of Thiophene-5-Substituents
Substituent | Log P | CA II Ki (nM) | CA IX Ki (nM) | Metabolic Stability (t₁/₂, min) |
---|---|---|---|---|
H (unsubstituted) | 1.02 | 8.5 | 210 | 23 |
Methyl | 1.35 | 7.1 | 185 | 42 |
tert-Butyl | 2.38 | 6.9 | 28 | 89 |
Phenyl | 2.95 | 12.3 | 315 | 67 |
The tert-butyl group's contribution to selective bioactivity is particularly evident in inhibition profiles against cancer-associated carbonic anhydrase isoforms. While minimally affecting binding to ubiquitously expressed CA II (Ki ≈ 6.9 nM), it dramatically enhances affinity for tumor-associated CA IX (Ki ≈ 28 nM) by exploiting subtle differences in hydrophobic active site regions [7]. This selective enhancement underscores the moiety's role in developing targeted therapeutic agents with reduced off-target effects. Furthermore, analogs featuring this group demonstrate exceptional crystallization tendencies, facilitating purification and formulation processes – a valuable but often overlooked pharmaceutical advantage [3] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0